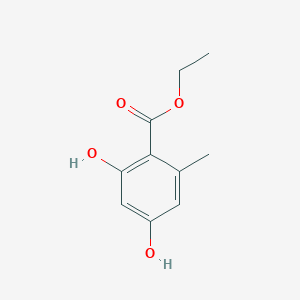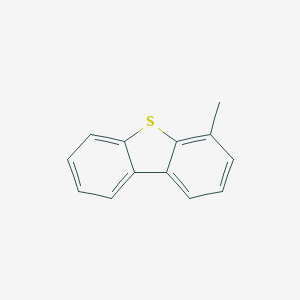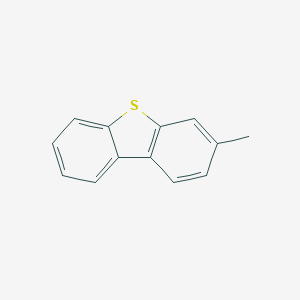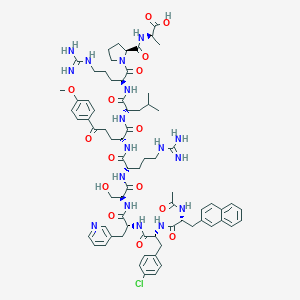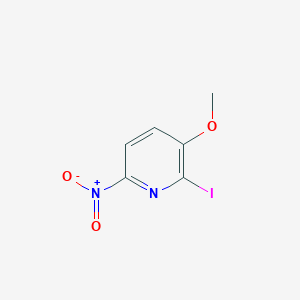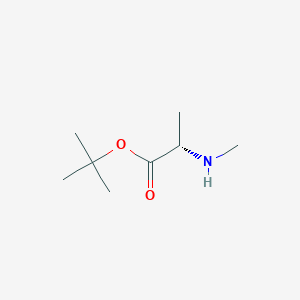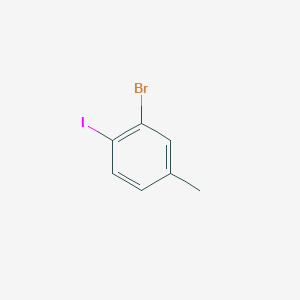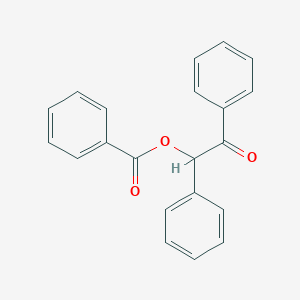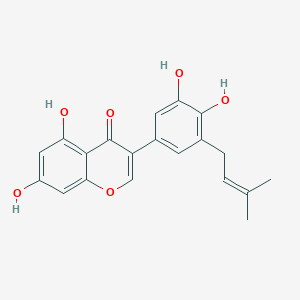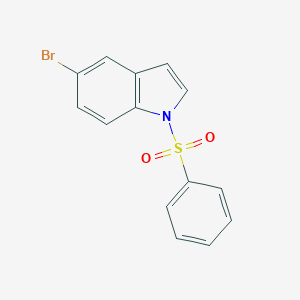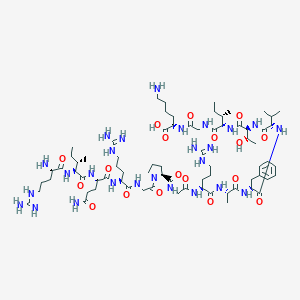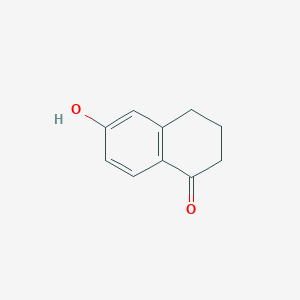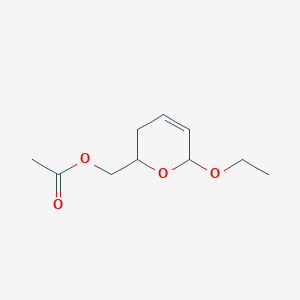![molecular formula C9H14O2 B047898 2'-Methylspiro[1,3-dioxolane-2,6'-bicyclo[3.1.0]hexane] CAS No. 117465-62-0](/img/structure/B47898.png)
2'-Methylspiro[1,3-dioxolane-2,6'-bicyclo[3.1.0]hexane]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylspiro[1,3-dioxolane-2,6'-bicyclo[3.1.0]hexane] is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. This compound has a unique spirocyclic structure that makes it interesting for researchers to study its properties and potential uses.
Mécanisme D'action
The mechanism of action of 2-Methylspiro[1,3-dioxolane-2,6'-bicyclo[3.1.0]hexane] is not well understood. However, it is believed that the spirocyclic structure of the compound plays a crucial role in its biological activity.
Biochemical and Physiological Effects:
Studies have shown that 2-Methylspiro[1,3-dioxolane-2,6'-bicyclo[3.1.0]hexane] has potential biological activity. It has been found to have antimicrobial, antifungal, and anti-inflammatory properties. However, more research is needed to fully understand its biochemical and physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-Methylspiro[1,3-dioxolane-2,6'-bicyclo[3.1.0]hexane] in lab experiments is its unique spirocyclic structure, which makes it interesting for researchers to study. However, one of the limitations is that the compound is difficult to synthesize in large quantities, which can make it challenging for researchers to conduct experiments.
Orientations Futures
There are several future directions for research on 2-Methylspiro[1,3-dioxolane-2,6'-bicyclo[3.1.0]hexane]. One possible direction is to study its potential applications in the field of drug discovery. Another direction is to investigate its properties as a building block for the synthesis of new materials with unique properties. Additionally, more research is needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.
Méthodes De Synthèse
The synthesis of 2-Methylspiro[1,3-dioxolane-2,6'-bicyclo[3.1.0]hexane] involves the reaction between 1,3-dioxolane and 2-methylcyclohexanone in the presence of a Lewis acid catalyst. The reaction produces the spirocyclic compound as the main product.
Applications De Recherche Scientifique
2-Methylspiro[1,3-dioxolane-2,6'-bicyclo[3.1.0]hexane] has been studied for its potential applications in various fields. In the field of materials science, this compound has been used as a building block for the synthesis of new polymers with unique properties. In the field of organic chemistry, this compound has been used as a starting material for the synthesis of various bioactive compounds.
Propriétés
Numéro CAS |
117465-62-0 |
|---|---|
Nom du produit |
2'-Methylspiro[1,3-dioxolane-2,6'-bicyclo[3.1.0]hexane] |
Formule moléculaire |
C9H14O2 |
Poids moléculaire |
154.21 g/mol |
Nom IUPAC |
2'-methylspiro[1,3-dioxolane-2,6'-bicyclo[3.1.0]hexane] |
InChI |
InChI=1S/C9H14O2/c1-6-2-3-7-8(6)9(7)10-4-5-11-9/h6-8H,2-5H2,1H3 |
Clé InChI |
DYBNSQZAOGDQGH-UHFFFAOYSA-N |
SMILES |
CC1CCC2C1C23OCCO3 |
SMILES canonique |
CC1CCC2C1C23OCCO3 |
Synonymes |
Spiro[bicyclo[3.1.0]hexane-6,2-[1,3]dioxolane], 2-methyl-, [1R-(1-alpha-,2-bta-,5-alpha-)]- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



